10-Oxoicosanoic acid

Description

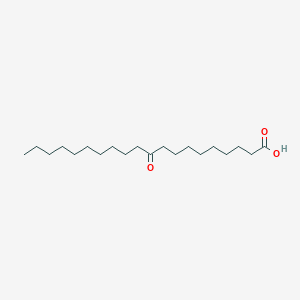

10-Oxooctadecanoic acid (IUPAC name: 10-oxooctadecanoic acid), also known as 10-ketostearic acid, is a long-chain fatty acid belonging to the class of lipids and lipid-like molecules. Its molecular formula is C₁₈H₃₄O₃, with a molecular weight of 298.46 g/mol. Structurally, it features a carboxylic acid group at one terminus and a ketone group at the 10th carbon of its 18-carbon chain (SMILES: CCCCCCCCC(=O)CCCCCCCCC(=O)O) .

This compound is identified as a human metabolite in the HMDB database, though its physiological concentration remains unquantified .

Properties

IUPAC Name |

10-oxoicosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23/h2-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGULYRJPOSBOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314842 | |

| Record name | 10-Oxoeicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-24-6 | |

| Record name | 10-Oxoeicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Oxoeicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Oxoicosanoic acid typically involves the oxidation of icosanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out by dissolving icosanoic acid in a suitable solvent, such as dichloromethane, and adding the oxidizing agent slowly while maintaining a controlled temperature. The reaction mixture is then stirred for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through catalytic oxidation processes. These processes often utilize metal catalysts, such as palladium or platinum, to facilitate the oxidation of icosanoic acid. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

10-Oxoicosanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound into dicarboxylic acids.

Reduction: Reduction reactions can convert the keto group into a hydroxyl group, forming 10-Hydroxyicosanoic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed

Oxidation: Dicarboxylic acids.

Reduction: 10-Hydroxyicosanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

10-Oxoicosanoic acid serves as a valuable reagent in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Esterification: Reacts with alcohols to form esters.

- Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The oxo group facilitates nucleophilic substitution reactions, making it a versatile building block for more complex molecules.

2. Specialty Chemicals Production:

The compound is utilized in the production of specialty chemicals, acting as an intermediate in the synthesis of other compounds. Its long hydrocarbon chain contributes to its utility in creating surfactants and emulsifiers.

Biological Applications

1. Cell Culture and Protein Purification:

In biological research, this compound is employed as a non-polar solvent in cell culture and protein purification processes. Its hydrophobic nature aids in the extraction of membrane proteins and other hydrophobic biomolecules.

2. Drug Delivery Systems:

The compound is being investigated for its role as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In ADCs, it connects cytotoxic drugs to antibodies, enhancing targeted cancer therapies. PROTACs leverage the compound's structure to recruit E3 ubiquitin ligases for targeted protein degradation.

Medical Applications

1. Therapeutic Development:

Research indicates that this compound may be involved in the synthesis of bioactive molecules with potential therapeutic effects against diseases such as diabetes and obesity. Its ability to modify drug properties enhances the efficacy of therapeutic agents.

2. Antiviral Research:

Recent studies have explored the use of compounds related to this compound in HIV therapy, suggesting potential applications in antiviral drug development .

Case Studies

Mechanism of Action

The mechanism of action of 10-Oxoicosanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors. The keto group in this compound allows it to participate in redox reactions, influencing cellular processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and chemical properties of 10-oxooctadecanoic acid and related oxo-fatty acids:

Key Observations:

Chain Length Variability: 10-Oxooctadecanoic acid (C18) and 10-oxohexadecanoic acid (C16) share identical functional groups but differ in chain length, impacting solubility and biological interactions. Longer chains (e.g., C18) exhibit lower aqueous solubility compared to shorter analogs like 10-oxoundecanoic acid (C11) . 2-Oxoadipic acid (C6) is a dicarboxylic acid with a ketone, structurally distinct from fatty acids but relevant in oxoacid chemistry .

Functional Modifications: 10-[(6-Aminohexyl)amino]-10-oxodecanoic acid incorporates an aminohexyl group, enabling applications in bioconjugation and polymer chemistry .

10-Oxooctadecanoic Acid:

- Metabolic Research : Detected in human biofluids, though its exact role in lipid metabolism requires further study .

10-Oxoundecanoic Acid (C11):

- Used in organic synthesis for producing esters and amides, leveraging its shorter chain for higher reactivity .

2-Oxoadipic Acid:

- A key intermediate in lysine and tryptophan metabolism. Its incompatibility with strong acids/alkalis necessitates careful handling in biochemical studies .

10-[(6-Aminohexyl)amino]-10-oxodecanoic Acid:

- Employed in peptide synthesis and drug delivery systems due to its amine group, which facilitates covalent bonding .

Biological Activity

10-Oxoicosanoic acid, a derivative of eicosanoic acid, has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and immune system modulation. This article reviews the current understanding of its biological activity, highlighting key findings from various studies.

Overview of this compound

This compound is structurally characterized as a fatty acid with a ketone functional group at the 10th carbon position. It is part of a broader class of compounds known as oxoeicosanoids, which are bioactive lipids derived from arachidonic acid. These compounds play significant roles in various physiological processes, including inflammation and immune responses.

The biological activity of this compound is primarily mediated through its interaction with specific receptors in the immune system. Notably, it acts as a potent chemoattractant for leukocytes, particularly eosinophils, through the activation of the OXE receptor (OXER1) . This receptor is a G protein-coupled receptor that facilitates the recruitment of immune cells to sites of inflammation.

Key Findings:

- Chemoattraction : this compound significantly enhances the migration of eosinophils and other leukocytes to inflammatory sites, suggesting its role in acute inflammatory responses .

- Inflammation Modulation : The compound has been shown to modulate various inflammatory pathways, potentially influencing conditions such as asthma and allergic rhinitis .

In Vitro Studies

Research has demonstrated that this compound induces calcium mobilization in human neutrophils, which is critical for their activation and function . This effect was quantified in studies measuring intracellular calcium levels upon exposure to varying concentrations of the compound.

In Vivo Studies

In animal models, administration of this compound led to increased eosinophil recruitment during allergic responses. For instance, studies involving cynomolgus monkeys showed that this compound could enhance eosinophilic inflammation when administered orally .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Chemoattraction | Induces leukocyte migration | |

| Calcium Mobilization | Activates neutrophils | |

| Inflammation Enhancement | Modulates allergic responses |

Clinical Implications

The potential therapeutic applications of this compound are being explored in various inflammatory diseases. Its ability to attract eosinophils makes it a candidate for targeting conditions characterized by eosinophilic inflammation, such as asthma and allergic rhinitis.

Case Study: Eosinophilic Diseases

A study highlighted the role of this compound in exacerbating eosinophilic diseases. Patients with asthma exhibited elevated levels of this compound during exacerbations, correlating with increased eosinophil counts and severity of symptoms .

Q & A

Q. What are best practices for depositing this compound-related datasets in public repositories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.